molecular formula C17H17NO4 B251919 N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251919
M. Wt: 299.32 g/mol
InChI Key: GFVGNDCPJWGGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is also known as EPPIC, and it is a member of the benzodioxine family of compounds.

Mechanism of Action

The mechanism of action of EPPIC is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is responsible for regulating neuronal excitability in the brain. EPPIC has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
EPPIC has been shown to have several biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. Additionally, EPPIC has been shown to have anxiolytic effects, which may be due to its ability to modulate the GABAergic system.

Advantages and Limitations for Lab Experiments

One of the major advantages of EPPIC is its potent anticonvulsant and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Additionally, EPPIC has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in preclinical studies.
However, there are also some limitations associated with the use of EPPIC in lab experiments. For example, the synthesis of EPPIC is a complex and time-consuming process, which may limit its availability for use in large-scale studies. Additionally, the mechanism of action of EPPIC is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

Despite the limitations associated with the use of EPPIC in lab experiments, there are several promising future directions for research on this compound. One area of interest is the development of new drugs based on the structure of EPPIC for the treatment of epilepsy, chronic pain, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of EPPIC and to identify potential new targets for drug development. Finally, the development of new synthesis methods for EPPIC may help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of EPPIC involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, followed by the addition of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

EPPIC has been extensively studied for its potential applications in various fields of research. One of the most promising applications of EPPIC is in the field of medicinal chemistry, where it has been shown to possess potent anticonvulsant and analgesic properties. Additionally, EPPIC has been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H17NO4/c1-2-20-14-6-4-13(5-7-14)18-17(19)12-3-8-15-16(11-12)22-10-9-21-15/h3-8,11H,2,9-10H2,1H3,(H,18,19)

InChI Key

GFVGNDCPJWGGIZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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